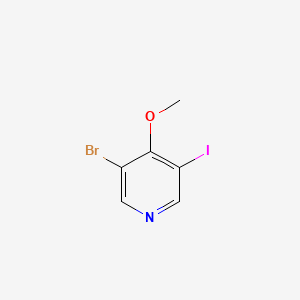
3-Bromo-5-iodo-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodo-4-methoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of bromine, iodine, and methoxy groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxypyridine, followed by iodination. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions to minimize by-products and maximize yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-iodo-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Bromo-5-iodo-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong bonds with other molecules, influencing various biochemical pathways. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-4-methoxypyridine: Lacks the bromine atom, leading to variations in its chemical behavior.
3-Bromo-5-methoxypyridine: Lacks both the iodine and methoxy groups, making it less versatile in certain reactions
Uniqueness
3-Bromo-5-iodo-4-methoxypyridine is unique due to the combination of bromine, iodine, and methoxy groups on the pyridine ring. This unique structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H5BrINO |
|---|---|
Peso molecular |
313.92 g/mol |
Nombre IUPAC |
3-bromo-5-iodo-4-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |
Clave InChI |
ATRVMDDFCUSVJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


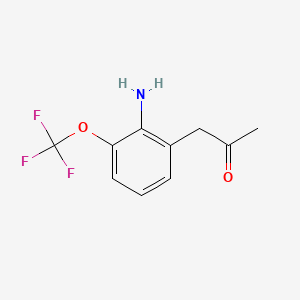
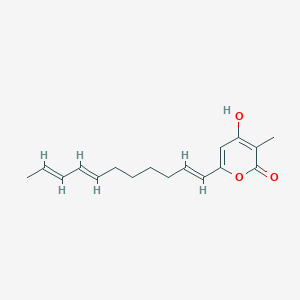

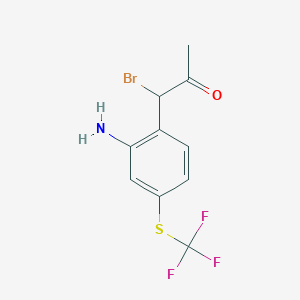
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
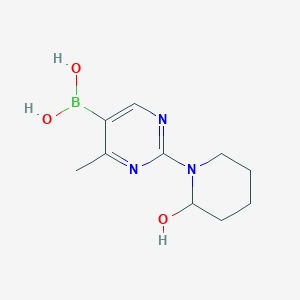
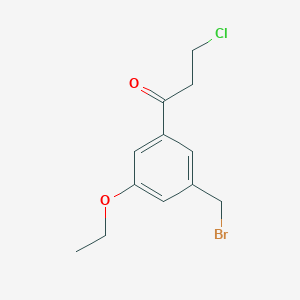
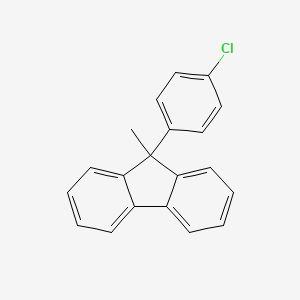
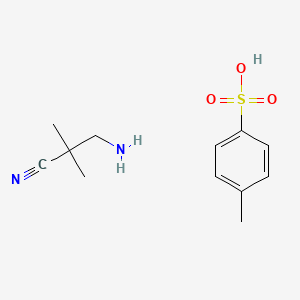
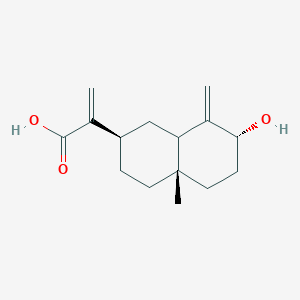
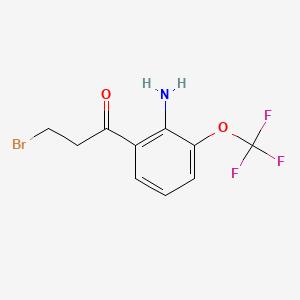
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)

